molecular formula C11H16BrF3N2O B2845408 4-bromo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1855949-25-5

4-bromo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No.: B2845408
CAS No.: 1855949-25-5
M. Wt: 329.161
InChI Key: MSPHUWSGHZFUQL-UHFFFAOYSA-N
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Description

4-Bromo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a complex organic compound characterized by its bromine, isobutyl, and trifluoropropoxy functional groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone or β-ketoester, followed by bromination and subsequent alkylation.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, 4-bromo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is explored for its biological activity. It has shown promise in modulating enzyme activity and interacting with various biomolecules.

Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism by which 4-bromo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole exerts its effects involves its interaction with molecular targets and pathways. The trifluoropropoxy group enhances its binding affinity to certain enzymes, leading to modulation of their activity. The bromine atom plays a crucial role in the compound's reactivity, facilitating various chemical transformations.

Comparison with Similar Compounds

  • 3-Bromo-1-isobutyl-4-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

  • 4-Bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

  • 4-Bromo-1-isobutyl-3-(propoxy)methyl-1H-pyrazole

Uniqueness: 4-Bromo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole stands out due to its trifluoropropoxy group, which significantly impacts its chemical and biological properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.

Properties

IUPAC Name

4-bromo-1-(2-methylpropyl)-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrF3N2O/c1-8(2)5-17-6-9(12)10(16-17)7-18-4-3-11(13,14)15/h6,8H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPHUWSGHZFUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)COCCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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